JTZ-951 vs. Darbepoetin Alfa (DA) in Hemodialysis Patients: Phase 3 Non-Inferiority Efficacy Data (SYMPHONY HD)
In the Phase 3 SYMPHONY HD study (N=24 weeks), oral JTZ-951 once daily was directly compared to intravenous darbepoetin alfa (DA) in Japanese anemic patients on maintenance hemodialysis. The primary endpoint was mean hemoglobin (Hb) level during weeks 20-24 (non-inferiority margin: -1.0 g/dL) [1]. The difference in mean Hb between arms was -0.12 g/dL (95% CI: -0.33, 0.10), confirming JTZ-951's non-inferiority to the standard-of-care ESA [1].
| Evidence Dimension | Mean Hemoglobin Level (Weeks 20-24) |
|---|---|
| Target Compound Data | 10.73 g/dL (95% CI: 10.56, 10.91) |
| Comparator Or Baseline | Darbepoetin alfa (DA): 10.85 g/dL (95% CI: 10.72, 10.98) |
| Quantified Difference | Difference: -0.12 g/dL (95% CI: -0.33, 0.10) |
| Conditions | Phase 3, randomized, open-label, 24-week study; Japanese CKD patients on maintenance hemodialysis; target Hb range: ≥10.0 to <12.0 g/dL; non-inferiority margin: -1.0 g/dL. |
Why This Matters
This head-to-head Phase 3 data establishes that JTZ-951 is non-inferior to injectable DA in achieving target hemoglobin, providing a crucial efficacy benchmark for procurement when evaluating oral alternatives to ESAs in dialysis settings.
- [1] Akizawa T, et al. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study. Kidney Dis (Basel). 2021;7(6):494-502. View Source
